Estradiol 3-sulfamate

Übersicht

Beschreibung

Estradiol-3-sulfamat, auch bekannt als Estradiol-3-O-sulfamat, ist ein synthetisches Derivat von Estradiol. Es ist vor allem für seine Rolle als Steroid-Sulfatase-Inhibitor bekannt. Diese Verbindung wurde für die Behandlung von Endometriose und anderen hormonabhängigen Erkrankungen entwickelt. Estradiol-3-sulfamat ist der C3-Sulfamatester von Estradiol und wurde ursprünglich als ein Prodrug von Estradiol angesehen .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Estradiol-3-sulfamat wird aus Östron synthetisiert. Die Synthese beinhaltet die Bildung eines Sulfamat-Vorläufers, der anschließend mit einer Multi-Ablösungs-Sulfamat-Linker-Strategie auf Tritylchlorid-Harz geladen wird.

Industrielle Produktionsverfahren

Die industrielle Produktion von Estradiol-3-sulfamat beinhaltet ähnliche Synthesewege, jedoch in größerem Maßstab. Das Verfahren umfasst die Verwendung automatisierter Festphasensynthesetechniken, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Reaktionsbedingungen werden optimiert, um die Integrität des Sulfamatesters zu erhalten und eine Hydrolyse während des Produktionsprozesses zu verhindern .

Chemische Reaktionsanalyse

Reaktionstypen

Estradiol-3-sulfamat unterliegt verschiedenen chemischen Reaktionen, darunter Hydrolyse, Oxidation und Substitution. Die Hydrolyse des Sulfamatesters ist eine bedeutende Reaktion, da sie Estradiol-3-sulfamat in Estradiol umwandelt, die aktive Form der Verbindung .

Häufige Reagenzien und Bedingungen

Hydrolyse: Diese Reaktion erfolgt typischerweise unter sauren oder basischen Bedingungen, was zur Spaltung des Sulfamatesters und zur Freisetzung von Estradiol führt.

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid können Estradiol-3-sulfamat zu Östron-Derivaten oxidieren.

Substitution: Nucleophile Substitutionsreaktionen können an der Sulfamatgruppe auftreten, was zur Bildung verschiedener Derivate führt.

Hauptprodukte, die gebildet werden

Das Hauptprodukt, das durch Hydrolyse von Estradiol-3-sulfamat entsteht, ist Estradiol. Andere Reaktionen können je nach den verwendeten Reagenzien und Bedingungen zur Bildung von Östron und seinen Derivaten führen .

Wissenschaftliche Forschungsanwendungen

Estradiol-3-sulfamat hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Es wird als Modellverbindung zur Untersuchung der Steroid-Sulfatase-Inhibition und zur Entwicklung neuer Inhibitoren verwendet.

Biologie: Die Forschung an Estradiol-3-sulfamat trägt zum Verständnis der Rolle der Steroid-Sulfatase in verschiedenen biologischen Prozessen bei, einschließlich der Hormonregulation und des Stoffwechsels.

Medizin: Estradiol-3-sulfamat wird auf sein Potenzial zur Behandlung hormonabhängiger Erkrankungen wie Endometriose, Brustkrebs und Prostatakrebs untersucht.

Wirkmechanismus

Estradiol-3-sulfamat entfaltet seine Wirkung durch Hemmung des Enzyms Steroid-Sulfatase. Dieses Enzym ist für die Hydrolyse von Steroidsulfaten verantwortlich, was zur Bildung biologisch aktiver Steroide führt. Durch die Hemmung der Steroid-Sulfatase reduziert Estradiol-3-sulfamat den Spiegel an aktiven Östrogenen und Androgenen, was bei der Behandlung hormonabhängiger Erkrankungen hilfreich sein kann. Die Verbindung modifiziert den aktiven Formylglycin-Rest der Steroid-Sulfatase irreversibel, was zu ihrer Hemmung führt .

Analyse Chemischer Reaktionen

Types of Reactions

Estradiol sulfamate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. The hydrolysis of the sulfamate ester is a significant reaction, as it converts estradiol sulfamate into estradiol, which is the active form of the compound .

Common Reagents and Conditions

Hydrolysis: This reaction typically occurs under acidic or basic conditions, leading to the cleavage of the sulfamate ester and the release of estradiol.

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can oxidize estradiol sulfamate to form estrone derivatives.

Substitution: Nucleophilic substitution reactions can occur at the sulfamate group, leading to the formation of various derivatives.

Major Products Formed

The primary product formed from the hydrolysis of estradiol sulfamate is estradiol. Other reactions can lead to the formation of estrone and its derivatives, depending on the reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Estradiol sulfamate has several scientific research applications:

Chemistry: It is used as a model compound to study steroid sulfatase inhibition and the development of new inhibitors.

Biology: Research on estradiol sulfamate helps in understanding the role of steroid sulfatase in various biological processes, including hormone regulation and metabolism.

Medicine: Estradiol sulfamate is being investigated for its potential in treating hormone-dependent conditions such as endometriosis, breast cancer, and prostate cancer.

Wirkmechanismus

Estradiol sulfamate exerts its effects by inhibiting the enzyme steroid sulfatase. This enzyme is responsible for the hydrolysis of steroid sulfates, leading to the formation of biologically active steroids. By inhibiting steroid sulfatase, estradiol sulfamate reduces the levels of active estrogens and androgens, which can help in managing hormone-dependent conditions. The compound irreversibly modifies the active site formylglycine residue of steroid sulfatase, leading to its inhibition .

Vergleich Mit ähnlichen Verbindungen

Estradiol-3-sulfamat ist im Vergleich zu anderen ähnlichen Verbindungen aufgrund seiner potenten Steroid-Sulfatase-Inhibitoraktivität und seiner Fähigkeit, oral verabreicht zu werden, ohne einen signifikanten First-Pass-Metabolismus, einzigartig. Zu ähnlichen Verbindungen gehören:

Östron-3-sulfamat: Ein weiterer Steroid-Sulfatase-Inhibitor, jedoch mit unterschiedlichen pharmakokinetischen Eigenschaften.

Dehydroepiandrosteron-3-sulfamat: Hemmt die Steroid-Sulfatase, hat aber unterschiedliche biologische Wirkungen.

Ethinylestradiol: Eine synthetische Form von Estradiol, die in oralen Kontrazeptiva verwendet wird, aber die Steroid-Sulfatase nicht hemmt

Estradiol-3-sulfamat zeichnet sich durch seine hohe Potenz und sein einzigartiges pharmakokinetisches Profil aus, was es zu einer wertvollen Verbindung sowohl in der Forschung als auch in therapeutischen Anwendungen macht.

Biologische Aktivität

Estradiol 3-sulfamate (E2MATE), a sulfamate ester of estradiol, is primarily recognized for its role as a potent inhibitor of steroid sulfatase (STS). This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of endometriosis. The following sections explore its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Steroid Sulfatase Inhibition

E2MATE functions as an irreversible active-site directed inhibitor of STS, which is responsible for converting sulfated estrogens into their active forms. By inhibiting STS, E2MATE effectively reduces the bioavailability of estradiol and estrone, thereby modulating estrogenic activity in the body. This mechanism is particularly significant in the context of conditions like endometriosis, where estrogen plays a critical role in disease progression .

Conversion to Estrone Sulfamate

Interestingly, E2MATE can be converted by 17β-hydroxysteroid dehydrogenase into estrone sulfamate (EMATE), which also exhibits potent STS inhibitory activity. This conversion is crucial as EMATE becomes the dominant circulating form, further reducing estrogenic effects despite high levels of E2MATE and EMATE in circulation .

Pharmacokinetics

E2MATE's pharmacokinetic profile indicates that it is rapidly absorbed and distributed within the body. Studies have shown that its uptake by red blood cells is significantly higher compared to non-sulfamoylated estrogens, suggesting enhanced bioavailability . The compound's half-life and metabolic pathways are still under investigation but are essential for understanding its clinical efficacy and safety profile.

Study on Fetal Sheep

A notable study investigated the effects of estradiol-3-sulfate (a related compound) on the hypothalamus-pituitary-adrenal (HPA) axis in ovine fetal models. Infusions of estradiol-3-sulfate resulted in dose-dependent increases in HPA axis activity, suggesting that sulfoconjugated estrogens play a role in fetal development and stress response mechanisms .

Neuroprotective Effects

Another study focused on 17α-ethinyl estradiol-3-sulfate (similar in structure) demonstrated significant neuroprotective effects in models of traumatic brain injury combined with hemorrhagic shock. The treatment improved survival rates and cardiovascular recovery compared to placebo groups, highlighting the potential therapeutic applications of sulfamates in acute injury scenarios .

Comparative Biological Activity

The following table summarizes key findings regarding the biological activity of E2MATE and related compounds:

Eigenschaften

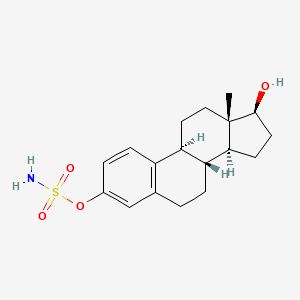

IUPAC Name |

[(8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] sulfamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO4S/c1-18-9-8-14-13-5-3-12(23-24(19,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-17,20H,2,4,6-9H2,1H3,(H2,19,21,22)/t14-,15-,16+,17+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXYXCSOJKUAPJI-ZBRFXRBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)OS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801337121 | |

| Record name | Estradiol sulfamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801337121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172377-52-5 | |

| Record name | Estradiol sulfamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172377525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Estradiol sulfamate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06597 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Estradiol sulfamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801337121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (17ï?¢)-17-hydroxyestra-1,3,5(10)-trien-3-yl sulfamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ESTRADIOL SULFAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WO55ODW08Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.